molecular formula C24H20ClN5O3 B2978442 7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-85-6

7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2978442
CAS No.: 540504-85-6
M. Wt: 461.91
InChI Key: XIJJLNSPHJYRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolopyrimidine core fused with a dihydropyrimidine ring. Key structural attributes include:

  • 7-position: A 4-chlorophenyl group, introducing electron-withdrawing effects.
  • 6-position: An N-(2-methoxyphenyl) carboxamide group, enhancing lipophilicity and steric bulk.
  • 5-position: A methyl group, modulating steric and electronic properties.

This combination of substituents distinguishes it from other triazolopyrimidine derivatives, which often vary in aryl/heteroaryl groups, substitution patterns, and functional groups .

Properties

IUPAC Name

7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3/c1-14-20(23(31)27-17-6-3-4-7-18(17)32-2)21(15-9-11-16(25)12-10-15)30-24(26-14)28-22(29-30)19-8-5-13-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJJLNSPHJYRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel synthetic derivative within the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C25H21ClN6O2C_{25}H_{21}ClN_6O_2, with a molecular weight of 472.9 g/mol. The structure features a triazolo-pyrimidine core substituted with a furan ring and methoxyphenyl groups, which are known to influence its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated through various assays focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). Results indicated that it exhibited significant cytotoxic effects, with IC50 values ranging from 6.76 µg/mL to 202.08 µg/mL depending on the specific cell line and structural modifications made to the compound .
Cell Line IC50 Value (µg/mL) Comparison to Control
HCT1166.76Better than 5-Fluorouracil (77.15)
A549193.93Lower than control (371.36)
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of tubulin polymerization, a critical process in cell division . The presence of the furan moiety enhances interaction with tubulin, facilitating this inhibitory effect.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Antibacterial and Antifungal Assays : Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria and antifungal activity against certain fungal strains. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

  • Study on Antitumor Activity : A recent study synthesized various derivatives of triazolopyrimidine compounds and assessed their antitumor properties. The results showed that modifications in the phenyl moiety significantly influenced biological activity, allowing for fine-tuning towards either antiviral or antitumoral effects .
  • Comparative Analysis : In comparative studies with known chemotherapeutic agents like doxorubicin and cisplatin, the compound demonstrated comparable or superior efficacy in specific cancer types while maintaining lower toxicity profiles in normal cell lines .

Comparison with Similar Compounds

Research Findings and Implications

  • NMR Analysis : highlights that substituent changes in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts, suggesting the target compound’s 4-chlorophenyl and furan groups influence electronic environments critical for binding .
  • Antimicrobial Potential: Triazolopyrimidines with electron-withdrawing groups (e.g., nitro, chloro) often exhibit antimicrobial activity (). The target compound’s 4-chlorophenyl group aligns with this trend .
  • Metabolic Stability : Carboxamide derivatives (target, ) generally show higher metabolic stability than ester analogues (), making them preferable for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.